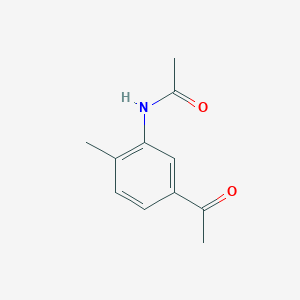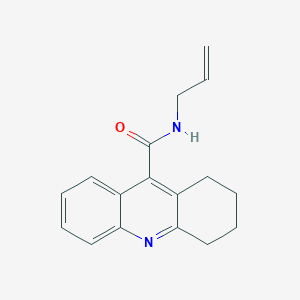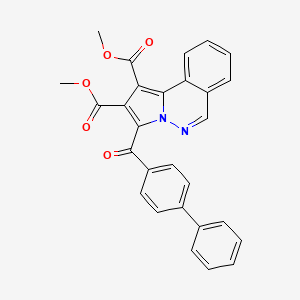![molecular formula C17H16N4O B11939911 1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities, including analgesic, anti-inflammatory, and antipyretic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with pyridine-3-carbaldehyde . The reaction is usually carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours. The resulting product is obtained in high yields (75-85%) and does not require further purification .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:
Condensation Reactions: Formation of azomethines through condensation with aldehydes.
Reduction Reactions: Reduction of azomethines to amines using mild reducing agents like sodium triacetoxyborohydride.
Common Reagents and Conditions
Condensation: Anhydrous methanol, reflux conditions.
Reduction: Sodium triacetoxyborohydride in benzene.
Major Products
Azomethines: Formed through condensation reactions.
Aplicaciones Científicas De Investigación
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its ability to form stable metal complexes with transition metals like Zn, Cu, and Ag.
Material Science: Used in the development of chemosensors for detecting metal ions such as Cu(II).
Coordination Chemistry:
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially leading to various biological effects. The presence of pyridine and pyrazolone moieties allows for multiple binding interactions with metal ions, enhancing the compound’s stability and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of the target compound.
1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C17H16N4O |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-phenyl-4-(pyridin-3-ylmethylideneamino)pyrazol-3-one |
InChI |
InChI=1S/C17H16N4O/c1-13-16(19-12-14-7-6-10-18-11-14)17(22)21(20(13)2)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Clave InChI |
AWVOIPJLUITJBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)






![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)


![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)



